molecular formula C18H16N6 B12963039 4,4'-Bis((4H-1,2,4-triazol-4-yl)methyl)-1,1'-biphenyl

4,4'-Bis((4H-1,2,4-triazol-4-yl)methyl)-1,1'-biphenyl

Cat. No.: B12963039
M. Wt: 316.4 g/mol
InChI Key: DESZYQFENFBOKJ-UHFFFAOYSA-N
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Description

4,4’-Bis((4H-1,2,4-triazol-4-yl)methyl)-1,1’-biphenyl is a compound that has garnered significant interest in the field of coordination chemistry. This compound is characterized by its unique structure, which includes two triazole rings connected to a biphenyl core. The presence of triazole rings imparts unique properties to the compound, making it useful in various applications, including luminescent sensors and antitumor activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Bis((4H-1,2,4-triazol-4-yl)methyl)-1,1’-biphenyl typically involves the reaction of bis(4-(4H-1,2,4-triazol-4-yl)phenyl)methane with various metal salts under solvothermal conditions. The reaction conditions often include the use of solvents such as acetonitrile and the application of heat to facilitate the formation of coordination polymers .

Industrial Production Methods

While specific industrial production methods for 4,4’-Bis((4H-1,2,4-triazol-4-yl)methyl)-1,1’-biphenyl are not extensively documented, the general approach involves large-scale solvothermal synthesis. This method allows for the efficient production of the compound by optimizing reaction conditions and using high-purity reagents .

Chemical Reactions Analysis

Types of Reactions

4,4’-Bis((4H-1,2,4-triazol-4-yl)methyl)-1,1’-biphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include metal salts (e.g., silver nitrate, zinc acetate, cadmium chloride) and solvents like acetonitrile. The reactions are typically carried out under solvothermal conditions, which involve heating the reaction mixture in a sealed vessel .

Major Products Formed

The major products formed from the reactions of 4,4’-Bis((4H-1,2,4-triazol-4-yl)methyl)-1,1’-biphenyl include various coordination polymers. These polymers exhibit unique properties such as luminescence and antitumor activity .

Mechanism of Action

The mechanism by which 4,4’-Bis((4H-1,2,4-triazol-4-yl)methyl)-1,1’-biphenyl exerts its effects involves the formation of coordination polymers with metal ions. These polymers can interact with biological molecules, leading to various effects such as luminescence and antitumor activity. The molecular targets and pathways involved in these interactions are still under investigation, but the compound’s ability to form stable complexes with metal ions is a key factor .

Comparison with Similar Compounds

Properties

Molecular Formula

C18H16N6

Molecular Weight

316.4 g/mol

IUPAC Name

4-[[4-[4-(1,2,4-triazol-4-ylmethyl)phenyl]phenyl]methyl]-1,2,4-triazole

InChI

InChI=1S/C18H16N6/c1-5-17(6-2-15(1)9-23-11-19-20-12-23)18-7-3-16(4-8-18)10-24-13-21-22-14-24/h1-8,11-14H,9-10H2

InChI Key

DESZYQFENFBOKJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN2C=NN=C2)C3=CC=C(C=C3)CN4C=NN=C4

Origin of Product

United States

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